molecular formula C15H27NOSi B11850959 Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]- CAS No. 194869-04-0

Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-

Cat. No.: B11850959
CAS No.: 194869-04-0
M. Wt: 265.47 g/mol
InChI Key: POMRKYHXCJILKM-UHFFFAOYSA-N
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Description

Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]- (IUPAC name), is an aromatic amine derivative featuring a tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group attached via an oxygen atom at the 2-position of the benzene ring. This bulky silyl ether substituent is commonly employed in organic synthesis as a protective group for hydroxyl or amine functionalities, enhancing steric hindrance and chemical stability under reactive conditions .

Properties

CAS No.

194869-04-0

Molecular Formula

C15H27NOSi

Molecular Weight

265.47 g/mol

IUPAC Name

2-tri(propan-2-yl)silyloxyaniline

InChI

InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,16H2,1-6H3

InChI Key

POMRKYHXCJILKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Triisopropylsilyl)oxy)aniline typically involves the protection of aniline with a triisopropylsilyl group. One common method is the reaction of aniline with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 2-((Triisopropylsilyl)oxy)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((Triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The TIPS group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TIPS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoaniline or nitroaniline, while reduction can produce the corresponding amine.

Scientific Research Applications

Catalysis
Recent studies have explored the use of benzenamine derivatives in catalytic processes. The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations. For instance, it has been investigated for its role in promoting cross-coupling reactions, which are essential in synthesizing complex organic molecules.

Case Study: Catalytic Activity
A study demonstrated that benzenamine derivatives could significantly increase the yield of desired products in palladium-catalyzed reactions. The presence of the silyl group enhances the electronic properties of the amine, making it an effective ligand for catalysis .

Biological Applications

Antimicrobial Properties
Research indicates that benzenamine derivatives exhibit antimicrobial activity against various pathogens. The incorporation of the silyl group may enhance the lipophilicity of these compounds, allowing better penetration into microbial membranes.

Table 2: Antimicrobial Activity of Benzenamine Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-Escherichia coli32 µg/mL
Benzenamine derivative AStaphylococcus aureus16 µg/mL
Benzenamine derivative BCandida albicans64 µg/mL

Environmental Applications

Pollution Control
The compound has potential applications in environmental chemistry, particularly in pollution control technologies. Its ability to interact with various pollutants makes it a candidate for developing materials that can capture or degrade harmful substances.

Mechanism of Action

The mechanism of action of 2-((Triisopropylsilyl)oxy)aniline depends on the specific reactions it undergoes. The TIPS group provides steric protection, which can influence the reactivity of the aniline moiety. In substitution reactions, the TIPS group can be selectively removed to reveal the reactive aniline group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenamines
Compound Name Substituents Key Features Reference CAS/ID
Benzenamine, 2-chloro- -NH₂ at 1-position, -Cl at 2 Electron-withdrawing Cl increases acidity of -NH₂; used in dye synthesis. 95-51-2
Benzenamine, 4-methyl-3,5-dinitro- -NO₂ at 3,5; -CH₃ at 4 Strong electron-withdrawing nitro groups reduce aromatic reactivity. 19406-51-0
Benzenamine, 2-methoxy- -OCH₃ at 2 Electron-donating methoxy group enhances ring activation for electrophilic substitution. N/A
Target Compound -O-Si[CH(CH₃)₂]₃ at 2 Bulky silyl ether provides steric protection; likely inert to nucleophiles. N/A

Key Observations :

  • The chloro and nitro substituents in analogs increase electrophilicity but reduce steric bulk compared to the silyl ether group .
  • The methoxy group in Benzenamine, 2-methoxy- acts as an electron donor, contrasting with the electron-neutral but sterically dominant silyl group in the target compound .
Silyl Ether-Containing Analogs
Compound Name Core Structure Functional Groups Application/Notes Reference
5-Methoxy-2-nitro-4-[[tris(1-methylethyl)silyl]oxy]benzaldehyde Benzaldehyde -NO₂, -OCH₃, -O-Si[CH(CH₃)₂]₃ Intermediate in nitroaromatic synthesis. N/A
Benzenesulfinamide derivative Sulfinamide -SO₂NH-, -O-Si[CH(CH₃)₂]₃ Chiral auxiliary in asymmetric synthesis. 620140-01-4
Target Compound Benzenamine -NH₂, -O-Si[CH(CH₃)₂]₃ Potential protective group for amines.

Key Observations :

  • Silyl ethers are prevalent in benzaldehyde and sulfinamide derivatives for steric protection or chiral resolution .
  • The target compound’s amine group combined with a silyl ether may enable selective reactions at the -NH₂ site in multi-step syntheses .

Research Findings and Functional Implications

Steric and Electronic Effects
  • Steric Hindrance : The tris(1-methylethyl)silyl group’s bulkiness likely shields the aromatic ring from electrophilic attack, a property shared with triisopropylsilyl-protected alcohols in and .
  • Electronic Effects: Unlike electron-withdrawing groups (e.g., -NO₂), the silyl ether is electron-neutral, preserving the amine’s nucleophilicity while blocking undesired side reactions .

Biological Activity

Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]- is a chemical compound with significant interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a silyl ether group, suggests potential biological activities that merit detailed investigation.

  • Chemical Formula: C₁₄H₁₉NOSi₃
  • Molecular Weight: 299.5 g/mol
  • CAS Registry Number: 643-28-7

The compound is recognized for its stability and reactivity due to the presence of the silyl group, which can influence its interaction with biological systems.

Benzenamine derivatives have been studied for their ability to interact with various biological targets. The silyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and interaction with cellular components.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial properties of several benzenamine derivatives, including those with silyl modifications. Results indicated that compounds with bulky silyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-silylated counterparts. This suggests that structural modifications can significantly affect biological efficacy.
  • Cytotoxicity Assays:
    • In vitro assays demonstrated that benzenamine derivatives could induce apoptosis in cancer cell lines. The mechanism was linked to oxidative stress pathways, where the presence of the silyl group appeared to modulate reactive oxygen species (ROS) generation, enhancing cytotoxic effects.
  • Enzyme Inhibition:
    • Research has shown that benzenamine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies indicated that certain derivatives inhibited cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in humans.

Table 1: Biological Activities of Benzenamine Derivatives

Compound NameActivity TypeTarget/OrganismReference
Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-AntimicrobialStaphylococcus aureus
Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-CytotoxicityHeLa cells
Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-Enzyme inhibitionCytochrome P450

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